molecular formula C7H4ClF2LiO2S B2853678 Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate CAS No. 2248347-80-8

Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate

Cat. No.: B2853678
CAS No.: 2248347-80-8
M. Wt: 232.55
InChI Key: IXXFWHUMJGWVPR-UHFFFAOYSA-M
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Description

Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a lithium ion, a 4-chloro-3-(difluoromethyl)benzenesulfinate moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-chloro-3-(difluoromethyl)benzenesulfinate typically involves the reaction of 4-chloro-3-(difluoromethyl)benzenesulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of lithium;4-chloro-3-(difluoromethyl)benzenesulfinate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation to form sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form sulfinate derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the sulfinyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve reduction.

Major Products

    Sulfonate Derivatives: Formed through oxidation reactions.

    Sulfinate Derivatives: Formed through reduction reactions.

    Substituted Benzenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate has several scientific research applications, including:

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of lithium;4-chloro-3-(difluoromethyl)benzenesulfinate involves its interaction with molecular targets through its sulfinyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Lithium benzenesulfinate
  • Lithium toluenesulfinate
  • Lithium methanesulfinate

Uniqueness

Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate is unique due to the presence of the 4-chloro-3-(difluoromethyl) group, which imparts distinct electronic and steric properties. This makes it different from other sulfinates, allowing it to participate in specific reactions and exhibit unique biological activities.

Properties

IUPAC Name

lithium;4-chloro-3-(difluoromethyl)benzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S.Li/c8-6-2-1-4(13(11)12)3-5(6)7(9)10;/h1-3,7H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXFWHUMJGWVPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(C=C1S(=O)[O-])C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2LiO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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